![molecular formula C10H22Cl2N2 B13494958 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)
8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers, is a bicyclic amine compound. This compound is notable for its unique bicyclic structure, which includes a nitrogen atom within the ring system. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(propan-2-yl)-8-azabicyclo[32One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The use of photochemistry, such as [2 + 2] cycloaddition, has also been explored for the efficient synthesis of bicyclic compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the amine group makes it reactive towards electrophiles, while the bicyclic structure can participate in ring-opening reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like trifluoroperacetic acid for Baeyer-Villiger oxidation , reducing agents for hydrogenation, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Baeyer-Villiger oxidation can lead to the formation of lactones, while substitution reactions can introduce various functional groups into the bicyclic structure.
Applications De Recherche Scientifique
8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a candidate for drug development, particularly in the design of compounds that target specific receptors or enzymes. The compound’s ability to undergo various chemical transformations also makes it useful in the study of reaction mechanisms and the development of new synthetic methodologies .
Mécanisme D'action
The mechanism of action of 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure allows it to fit into specific binding sites, while the amine group can form hydrogen bonds or ionic interactions with target molecules. The exact pathways involved depend on the specific application and the target being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include 3-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-ol dihydrochloride and other bicyclic amines. These compounds share the bicyclic structure but differ in the functional groups attached to the ring system.
Uniqueness: What sets 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride apart is its specific arrangement of atoms and the presence of diastereomers. This unique stereochemistry can lead to different biological activities and chemical reactivities compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H22Cl2N2 |
|---|---|
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-7(2)12-9-3-4-10(12)6-8(11)5-9;;/h7-10H,3-6,11H2,1-2H3;2*1H |
Clé InChI |
JIVXTYIIRDPPSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2CCC1CC(C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


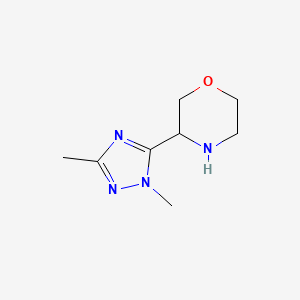
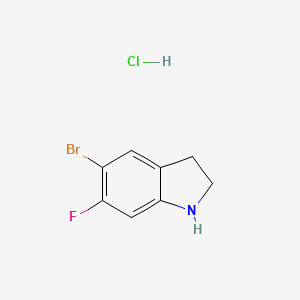
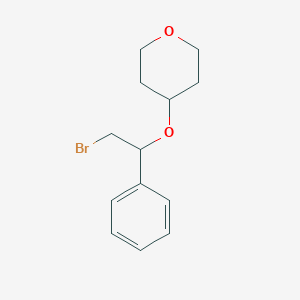
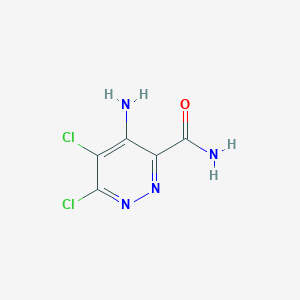
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)
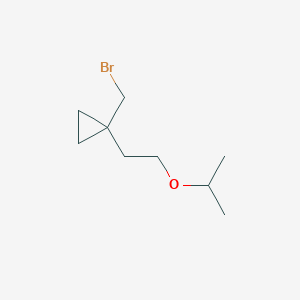

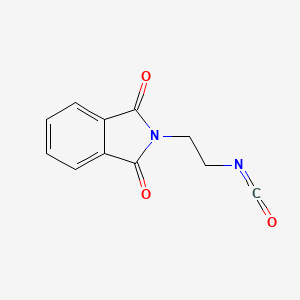


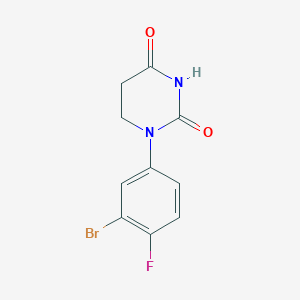
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
